molecular formula C81H119N21O22 B13398968 H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2

H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2

Cat. No.: B13398968
M. Wt: 1738.9 g/mol
InChI Key: FQIRADRNACPVQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acid residues .

Scientific Research Applications

H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2 has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by activating thrombin receptors, specifically protease-activated receptor 1 (PAR-1). Upon activation, these receptors stimulate the hydrolysis of phosphoinositides, leading to the release of intracellular calcium and activation of various signaling pathways. This results in the contraction of vascular and gastric smooth muscle and other physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2 is unique due to its specific sequence, which allows it to effectively activate thrombin receptors and exert its biological effects. Its ability to stimulate the hydrolysis of phosphoinositides and contract smooth muscle distinguishes it from other peptides .

Properties

Molecular Formula

C81H119N21O22

Molecular Weight

1738.9 g/mol

IUPAC Name

4-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C81H119N21O22/c1-43(2)34-54(95-72(116)55(35-44(3)4)96-74(118)56(94-68(112)49(83)42-103)37-46-18-9-6-10-19-46)71(115)91-51(21-13-31-89-81(87)88)70(114)100-60(40-64(85)106)80(124)102-33-15-23-62(102)78(122)99-58(39-63(84)105)75(119)98-59(41-66(109)110)76(120)90-50(20-11-12-30-82)69(113)97-57(38-47-24-26-48(104)27-25-47)73(117)92-52(28-29-65(107)108)79(123)101-32-14-22-61(101)77(121)93-53(67(86)111)36-45-16-7-5-8-17-45/h5-10,16-19,24-27,43-44,49-62,103-104H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,105)(H2,85,106)(H2,86,111)(H,90,120)(H,91,115)(H,92,117)(H,93,121)(H,94,112)(H,95,116)(H,96,118)(H,97,113)(H,98,119)(H,99,122)(H,100,114)(H,107,108)(H,109,110)(H4,87,88,89)

InChI Key

FQIRADRNACPVQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N

Origin of Product

United States

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